molecular formula C10H19Cl2N3O2S B1396769 N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride CAS No. 1257848-95-5

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

Cat. No. B1396769
M. Wt: 316.2 g/mol
InChI Key: CZLHGOVLRYVQEX-UHFFFAOYSA-N
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Description

  • Synonyms : It is also known by other names such as N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride and N-(Pyridin-2-ylmethyl)acetamide hydrochloride .

Scientific Research Applications

Chemical Interactions and Mechanisms N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is involved in complex chemical interactions. In the context of free radical bromination of picolines, this compound has been noted for its role in reaction mechanisms. The regioselectivity of bromination in unsymmetrical dimethylpyridines, for example, indicates that the nitrogen in the ring acts inductively deactivating. This showcases the compound's involvement in nuanced chemical reactions where it contributes to the specificity of outcomes, such as in bromination reactions of unsymmetrical lutidines (Rajesh Thapa et al., 2014).

Biopolymer Modification and Applications The compound has potential applications in the modification of biopolymers like xylan. Chemical modification paths involving xylan to produce biopolymer ethers and esters demonstrate specific properties depending on the functional groups, substitution degree, and pattern. These modifications, including the reaction of 4-O-methylglucuronoxylan (GX) with sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride, pave the way for novel xylan esters with potential applications in drug delivery and other fields (K. Petzold-Welcke et al., 2014).

Understanding Complex Ligand Chemistry The chemical and property variability of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, related to N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride, is immense. A comprehensive review of literature until 2008 highlights the diverse preparation procedures, properties, and spectrum of organic, protonated, and deprotonated compounds, alongside their complex compounds and significant properties like spectroscopic, structural, magnetic, or biological and electrochemical activities. This illustrates the compound's role in advancing our understanding of ligand chemistry and its diverse applications (M. Boča et al., 2011).

Soil Organic Nitrogen Chemistry Studies involving soil organic nitrogen reveal that compounds like N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride are integral in understanding the distribution of total nitrogen in humic substances and soils. Advanced analytical techniques in this realm help in comprehending the structure-property relationships of soil components, thus contributing significantly to the field of agriculture and environmental science (H. Schulten & M. Schnitzer, 1997).

properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10;;/h3-6,11H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHGOVLRYVQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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